molecular formula C11H17N3O B1461392 [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol CAS No. 1094301-04-8

[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol

Cat. No. B1461392
CAS RN: 1094301-04-8
M. Wt: 207.27 g/mol
InChI Key: JKFFDCVQSXZYSX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its functional groups. For instance, it could undergo oxidation, reduction, or substitution reactions. Investigating its reactivity with different reagents would shed light on its behavior .

Scientific Research Applications

Drug Design and Development

[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol: is a piperidine derivative, which is a crucial building block in medicinal chemistry . Piperidine structures are found in more than twenty classes of pharmaceuticals, including alkaloids. This compound’s unique structure, featuring both a piperidine ring and an amino-pyridine moiety, makes it a valuable precursor in the synthesis of various pharmacologically active molecules. Its applications in drug design include:

Mechanism of Action

Understanding the mechanism of action involves exploring how this compound interacts with biological targets. It might act as an enzyme inhibitor, receptor modulator, or participate in metabolic pathways. Further studies are needed to elucidate its specific mechanisms .

Safety and Hazards

Safety considerations are crucial. Assessing toxicity, flammability, and potential environmental impact is essential. Relevant safety data should be consulted .

properties

IUPAC Name

[1-(5-aminopyridin-2-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-10-1-2-11(13-7-10)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFFDCVQSXZYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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